(5Z)-1-(2,3-dimethylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound with the identifier “(5Z)-1-(2,3-dimethylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione” is a chemical substance listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “(5Z)-1-(2,3-dimethylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione” involves specific synthetic routes and reaction conditions. These methods typically include the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and identification of small molecules . The preparation process may involve the removal of proteins and other constituents to avoid clogging the chromatography column and improve chromatographic performance .
Industrial Production Methods
Industrial production methods for “this compound” are not explicitly detailed in the available literature. the general approach involves optimizing the sample preparation strategy to ensure reliable, reproducible, and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
The compound “(5Z)-1-(2,3-dimethylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione” undergoes various types of chemical reactions, including:
Oxidation: Involves the loss of electrons or an increase in oxidation state.
Reduction: Involves the gain of electrons or a decrease in oxidation state.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
The compound “(5Z)-1-(2,3-dimethylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione” has various scientific research applications, including:
Chemistry: Used in the study of chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities and interactions.
Medicine: Explored for its therapeutic potential and pharmacological effects.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of “(5Z)-1-(2,3-dimethylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are not explicitly detailed in the available literature.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “(5Z)-1-(2,3-dimethylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione” include those with similar chemical structures and properties. Examples of similar compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and the distinct reactions it undergoes. This compound may exhibit unique properties and activities compared to other similar compounds, making it valuable for specific scientific applications .
Properties
IUPAC Name |
(5Z)-1-(2,3-dimethylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-7-4-3-5-10(8(7)2)15-12(18)9(6-16)11(17)14-13(15)19/h3-6,16H,1-2H3,(H,14,17,19)/b9-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRKFEPXNNSDOQ-TWGQIWQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CO)C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C\O)/C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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